5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-2-18-12-5-4-11(9-10(12)3-7-14(18)19)17-23(20,21)15-8-6-13(16)22-15/h4-6,8-9,17H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQVUTUVHHHMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a chloro group, a sulfonamide moiety, and a tetrahydroquinoline ring. The molecular formula is , with a molecular weight of approximately 373.87 g/mol.
Pharmacological Properties
Recent studies have highlighted several key biological activities associated with this compound:
1. Anticancer Activity
Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth by inducing apoptosis and interfering with cell cycle progression.
2. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. Similar sulfonamide derivatives have shown potent activity in reducing inflammation in preclinical models. For example, compounds in the same class have demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
3. Antimicrobial Activity
Some studies indicate that related compounds exhibit antimicrobial properties against various pathogens. The presence of the sulfonamide group is particularly notable for its role in enhancing antibacterial activity.
The biological activity of this compound is attributed to several mechanisms:
1. Inhibition of Enzyme Activity
Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism can be extrapolated to potential anticancer effects by disrupting nucleotide synthesis pathways in rapidly dividing cells.
2. Modulation of Apoptotic Pathways
Studies indicate that the compound may activate caspase pathways leading to apoptosis in cancer cells. This was evidenced by increased caspase 3 activity in treated cell lines.
Case Studies
Several case studies have explored the efficacy and safety profiles of similar compounds:
Case Study 1: Antitumor Efficacy
A study involving a related tetrahydroquinoline derivative reported an IC50 value of 0.048 µM against A549 lung cancer cells, indicating potent antitumor activity and minimal cytotoxicity towards normal cells .
Case Study 2: In Vivo Efficacy
In vivo studies showed that similar compounds reduced tumor size in rodent models without significant adverse effects on body weight or organ function .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide exhibit significant anticancer properties.
Mechanism of Action:
- Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating caspase pathways. Increased caspase 3 activity has been observed in treated cell lines.
- Cell Cycle Interference: By disrupting normal cell cycle progression, this compound can inhibit tumor growth effectively.
Case Study:
A study reported an IC50 value of 0.048 µM against A549 lung cancer cells for a related tetrahydroquinoline derivative, demonstrating potent antitumor activity with minimal cytotoxicity to normal cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various preclinical models.
Key Findings:
- Similar sulfonamide derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro.
Mechanism:
The sulfonamide group may play a crucial role in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have been noted against various pathogens.
Key Mechanism:
The sulfonamide moiety enhances antibacterial activity by inhibiting bacterial dihydropteroate synthase, essential for folate synthesis in bacteria. This mechanism can also be extrapolated to anticancer effects by disrupting nucleotide synthesis in rapidly dividing cells.
Research Findings and Insights
Recent studies have highlighted the following insights regarding the compound's applications:
| Application | Findings |
|---|---|
| Anticancer | Induces apoptosis; effective against various cancer cell lines; IC50 = 0.048 µM (A549 cells). |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for therapeutic use in inflammation-related diseases. |
| Antimicrobial | Exhibits antibacterial properties; inhibits bacterial growth through enzyme inhibition mechanisms. |
Comparison with Similar Compounds
Thiophene-Sulfonamide Derivatives with Heterocyclic Linkers
- Compound 6c: 5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (C₁₄H₁₃ClN₂O₃S₂) Key Features: Replaces the tetrahydroquinoline moiety with a dihydroindenyl group. Physical Properties: Melting point (144–148°C), yield (49%) . Spectroscopic Data:
- IR: 3353 cm⁻¹ (N–H stretch), 1687 cm⁻¹ (C=O stretch).
- ¹H-NMR: δ 7.65 (d, J=4.1 Hz, thiophene CH), 10.90 (bs, NH) . Biological Activity: Not explicitly reported, but indenyl derivatives are often explored for anti-inflammatory activity.
- Compound 11b: 5-Chloro-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide (C₂₀H₁₈ClN₄O₃S₂) Key Features: Incorporates a triazole-phenoxybenzyl group instead of tetrahydroquinoline. Physical Properties: Melting point (110–111°C), yield (68.3%) . Spectroscopic Data:
- ¹H-NMR: δ 8.52 (s, NH), 5.55 (s, PhCH₂).
- HRMS: [M+H]⁺ 461.0509 (calcd. 461.0512) .
Propargyl-Substituted Sulfonamides
- Compound 9b: 5-Chloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide Key Features: Lacks the tetrahydroquinoline scaffold, featuring a propargyl group directly attached to the sulfonamide nitrogen. Physical Properties: Yield (67.9%), liquid state . Utility: Serves as an intermediate for click chemistry-based modifications due to the alkyne functionality .
Substituent Effects on Activity
- Chlorine vs. Bromine Substituents: Compound 9b (5-Cl): Higher yield (67.9%) compared to 9c (5-Br) (45.0%), suggesting chlorine’s favorable electronic effects during synthesis . Electron-Withdrawing Effects: The 5-chloro substituent in the target compound likely enhances electrophilicity and metabolic stability compared to non-halogenated analogs.
- Ethyl vs. Methyl Groups: Target Compound: The 1-ethyl group on the tetrahydroquinoline ring may improve lipophilicity and membrane permeability versus the methyl analog (e.g., 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide) .
Q & A
Basic: What are the key synthetic strategies for preparing 5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the tetrahydroquinolinone core. For example:
- Step 1: React 1-ethyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) to form the sulfonamide bond.
- Step 2: Purify intermediates via column chromatography (e.g., silica gel, 10% MeOH/CH₂Cl₂) and confirm structures using NMR and HPLC .
- Critical Note: Optimize reaction time and temperature to avoid side reactions, as seen in analogous syntheses where yields varied from 6% to 69% depending on substituents .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks by comparing with structurally related compounds (e.g., shifts for the tetrahydroquinolinone NH at δ 10–11 ppm and sulfonamide SO₂ group at ~130–135 ppm in 13C) .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., C₁₅H₁₆ClN₃O₃S₂, calculated [M+H]+ 410.03) with <2 ppm error .
- X-ray Crystallography: Resolve stereochemistry using slow evaporation in solvents like EtOAc/hexane .
Advanced: How can structural modifications enhance biological activity? Structure-Activity Relationship (SAR) insights.
Methodological Answer:
- Modify the tetrahydroquinolinone core: Introducing electron-withdrawing groups (e.g., Cl, F) at position 5 increases metabolic stability, as shown in analogs with improved IC₅₀ values against kinase targets .
- Sulfonamide substituents: Bulkier groups (e.g., 1-ethyl vs. 2-(dimethylamino)ethyl) reduce solubility but enhance target binding affinity. For example, compound 28 (1-ethyl) showed 10-fold higher activity than 32 (2-(dimethylamino)ethyl) in kinase inhibition assays .
- Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like tyrosine kinases .
Advanced: How to address contradictions in yield data during scale-up synthesis?
Methodological Answer:
- Case Study: In , compound 30 had a 6% yield due to steric hindrance from the 1-methylpyrrolidin-2-yl group, while 31 achieved 69% yield with a smaller dimethylaminoethyl substituent .
- Solutions:
- Screen alternative solvents (e.g., THF → DMF) to improve reactant solubility.
- Use flow chemistry for better temperature control in exothermic steps.
- Monitor intermediates in real-time via LC-MS to identify bottlenecks.
Advanced: What in vitro assays are suitable for evaluating antitumor potential?
Methodological Answer:
- Cell Line Panels: Test across 60 cancer cell lines (NCI-60) to profile activity, as done for related 1,3-thiazole-4-sulfonamides .
- Mechanistic Assays:
- Apoptosis: Measure caspase-3/7 activation (luminescence-based kits).
- Kinase Inhibition: Use ADP-Glo™ assays for tyrosine kinase targets.
- Dose-Response Analysis: Calculate IC₅₀ values with 3D spheroid models to mimic tumor microenvironments .
Advanced: How to optimize crystallization conditions for X-ray analysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
